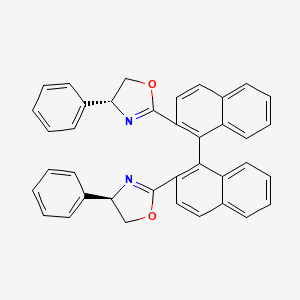

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC13822607

Molecular Formula: C38H28N2O2

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H28N2O2 |

|---|---|

| Molecular Weight | 544.6 g/mol |

| IUPAC Name | (4R)-4-phenyl-2-[1-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m0/s1 |

| Standard InChI Key | QAEMDACRMMNKPF-HEVIKAOCSA-N |

| Isomeric SMILES | C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 |

| SMILES | C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |

| Canonical SMILES | C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |

Introduction

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a complex organic compound that belongs to the class of oxazoline ligands. These ligands are widely used in asymmetric synthesis due to their ability to form chiral complexes with metals, which are crucial for catalyzing enantioselective reactions . The compound's structure features two oxazoline rings attached to a binaphthalene backbone, providing a chiral environment that can influence the stereochemistry of chemical reactions.

Applications in Asymmetric Synthesis

Oxazoline ligands, including (1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene, are valuable in asymmetric synthesis due to their ability to coordinate with transition metals, forming chiral catalysts. These catalysts can facilitate a wide range of reactions, such as hydrogenations, oxidations, and cycloadditions, with high enantioselectivity . The specific applications of this compound in asymmetric synthesis are not well-documented, but its structural features suggest potential utility in such reactions.

Research Findings and Challenges

While (1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is not extensively studied in the available literature, its structural analogs have been explored for their catalytic properties. A major challenge in the field is optimizing the synthesis of these complex molecules to achieve high purity and yield while minimizing costs.

Data Table: Related Oxazoline Compounds

This table highlights the diversity of oxazoline compounds and their structural variations, which influence their applications in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume